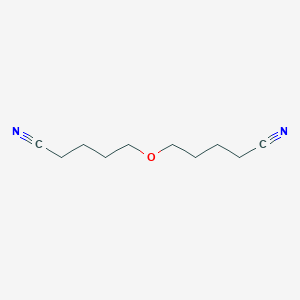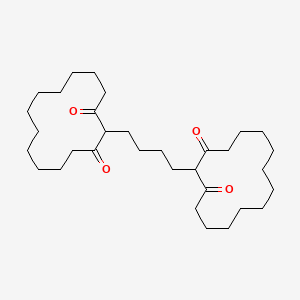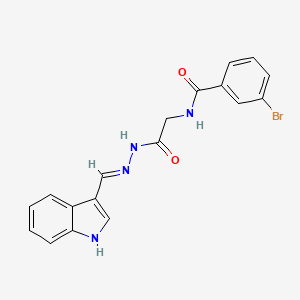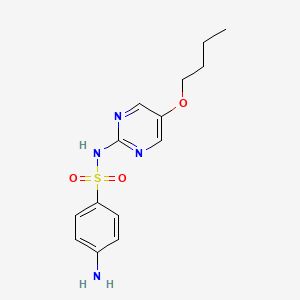![molecular formula C10H14Br2O B15074837 1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one CAS No. 85706-53-2](/img/structure/B15074837.png)
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one is a bicyclic compound with the molecular formula C10H14Br2O. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes two bromomethyl groups and a ketone functional group. It is often used in organic synthesis and research due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the bromination of 7-methylbicyclo[2.2.1]heptan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol; lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions; chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Reduction: 1,7-Bis(hydroxymethyl)-7-methylbicyclo[2.2.1]heptan-2-ol.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one largely depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,7-Bis(bromomethyl)-2,7-dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure with an additional methyl group and a hydroxyl group instead of a ketone.
7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one: Lacks one bromomethyl group compared to the target compound.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): Similar bicyclic structure but with different substituents.
Uniqueness
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one is unique due to its specific combination of bromomethyl and ketone functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various fields of research and industrial applications.
Properties
CAS No. |
85706-53-2 |
|---|---|
Molecular Formula |
C10H14Br2O |
Molecular Weight |
310.03 g/mol |
IUPAC Name |
1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14Br2O/c1-9(5-11)7-2-3-10(9,6-12)8(13)4-7/h7H,2-6H2,1H3 |
InChI Key |
VWJROIUSFOLGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


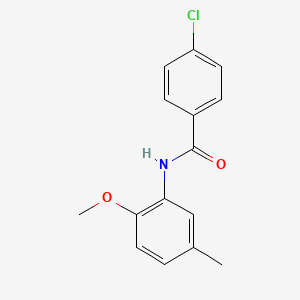

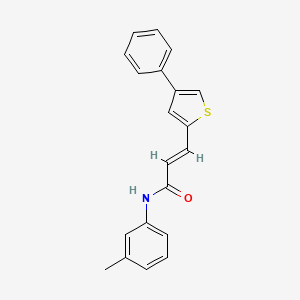
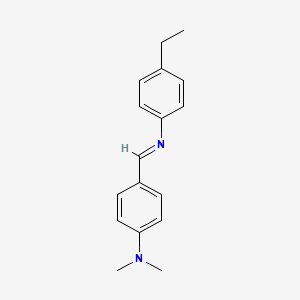
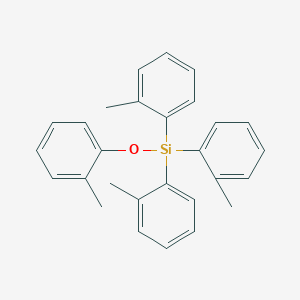
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
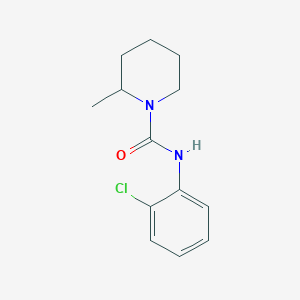
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
